molecular formula C8H16NO3P B2479219 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid CAS No. 2445784-30-3

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

Cat. No. B2479219
CAS RN: 2445784-30-3
M. Wt: 205.194
InChI Key: DVHMISPSWZATMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2445794-03-4 . It has a molecular weight of 191.17 . The IUPAC name for this compound is 2-(4-methyl-4-oxido-1,4-azaphosphinan-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14NO3P/c1-12(11)4-2-8(3-5-12)6-7(9)10/h2-6H2,1H3,(H,9,10) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid and its derivatives are often studied for their synthesis and reactions in organophosphorus chemistry. For instance, the related compound 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide has been synthesized via cyclocondensation and further reacted with various organometallic reagents and bases to produce acyclic products (Hewitt & Teese, 1984). Similar compounds are also synthesized through methods involving condensation reactions, indicating the significance of these compounds in the development of new chemical synthesis techniques (Zhang Dan-shen, 2009).

Biological and Pharmaceutical Applications

Derivatives of this compound are explored in medicinal chemistry for potential pharmaceutical applications. For example, analogs of this compound, such as the 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acids, have been studied for their hydrogen bonding properties, which could be relevant in drug design (Dobbin et al., 1993). Additionally, research into 4-oxoquinoline-3-propanoic acids, which bear structural similarity, has been carried out to develop new antimicrobial drugs, demonstrating the potential of these compounds in addressing microbial resistance (Zubkov et al., 2016).

Advanced Material Synthesis

The compound and its related derivatives are also significant in the synthesis of advanced materials. For instance, research into the heterocyclization of related compounds into isoxazole and pyrazole derivatives suggests potential applications in creating new materials with unique chemical properties (Flores et al., 2014).

Fluorescence and Spectroscopy

Certain derivatives of this compound are utilized in fluorescence derivatization, particularly in spectroscopic studies. This highlights their use in analytical chemistry and potential applications in biological assays (Frade et al., 2007).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-7(8(10)11)9-3-5-13(2,12)6-4-9/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHMISPSWZATMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCP(=O)(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.